Bis(benzonitril)palladium(II)-chlorid

Übersicht

Beschreibung

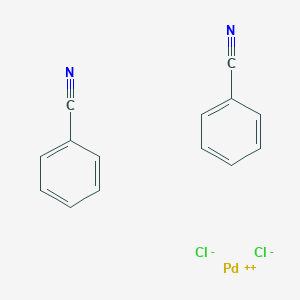

Bis(benzonitrile)palladium(II) chloride is a coordination compound with the formula PdCl₂(NCC₆H₅)₂. It is the adduct of two benzonitrile (PhCN) ligands with palladium(II) chloride. This compound is a yellow-brown solid that is soluble in organic solvents . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Wissenschaftliche Forschungsanwendungen

Bis(benzonitrile)palladium(II) chloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Chemistry: It is a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials for electronic devices

Wirkmechanismus

Target of Action

Bis(benzonitrile)palladium(II) chloride is a coordination compound that primarily targets carbon-carbon bonds in organic molecules . It plays a significant role as a catalyst in organic chemistry research .

Mode of Action

This compound interacts with its targets through carbon-carbon coupling reactions , such as the Suzuki and Heck reactions . These reactions are fundamental in constructing complex organic molecules . It can also be used for greener amine synthesis from terminal olefins by Wacker oxidation, followed by transfer hydrogenation of the resultant imine .

Biochemical Pathways

The affected pathways primarily involve the formation of carbon-carbon bonds in organic molecules. The Suzuki and Heck reactions, for example, are key methods for forming these bonds . The compound’s action can lead to the synthesis of a wide range of organic compounds, contributing to various downstream effects in organic synthesis and medicinal chemistry .

Pharmacokinetics

It is soluble in organic solvents such as acetone and chloroform, but insoluble in water . This solubility profile can impact its availability in different reaction environments.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can have significant implications in the field of organic synthesis, enabling the creation of a wide variety of structures for further chemical exploration and potential therapeutic applications .

Biochemische Analyse

Biochemical Properties

Bis(benzonitrile)palladium(II) chloride is extensively used in carbon-carbon coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in constructing complex organic molecules . It facilitates the formation of biaryl structures, an essential component in the synthesis of various organic electronic materials .

Molecular Mechanism

The molecular mechanism of Bis(benzonitrile)palladium(II) chloride involves its role as a catalyst in biochemical reactions. It facilitates the formation of biaryl structures, an essential component in the synthesis of various organic electronic materials .

Temporal Effects in Laboratory Settings

It is known that this compound is relatively stable under dry conditions .

Vorbereitungsmethoden

Bis(benzonitrile)palladium(II) chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The PhCN ligands are labile, and the complex reverts to palladium(II) chloride in non-coordinating solvents . Another method involves reacting palladium(II) acetate with benzonitrile in the presence of hydrochloric acid at 90°C. The mixture is then cooled, filtered, and the product is crystallized .

Analyse Chemischer Reaktionen

Bis(benzonitrile)palladium(II) chloride undergoes various types of reactions, including:

Substitution Reactions: The benzonitrile ligands can be replaced by other ligands in the presence of suitable reagents.

Oxidative Addition: It can undergo oxidative addition reactions with organic halides, forming palladium(IV) complexes.

Reductive Elimination: The compound can participate in reductive elimination reactions, releasing the organic product and regenerating the palladium(II) species.

Common reagents used in these reactions include organic halides, phosphines, and bases. Major products formed from these reactions are often organic compounds with new carbon-carbon or carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Bis(benzonitrile)palladium(II) chloride can be compared with other palladium(II) complexes such as:

- Bis(acetonitrile)palladium(II) chloride

- Bis(triphenylphosphine)palladium(II) chloride

- Tetrakis(triphenylphosphine)palladium(0)

These compounds also serve as catalysts in similar reactions, but bis(benzonitrile)palladium(II) chloride is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes .

Biologische Aktivität

Bis(benzonitrile)palladium(II) chloride, with the chemical formula and CAS number 14220-64-5, is a palladium complex that has garnered attention in various fields of research, particularly in catalysis and biological applications. Its unique properties make it a valuable reagent in synthetic organic chemistry and a potential candidate for biological investigations.

- Molecular Weight : 383.57 g/mol

- Melting Point : 131 °C

- Boiling Point : 191.1 °C at 760 mmHg

- Solubility : Insoluble in water

- Flash Point : 71.7 °C

Biological Applications

Bis(benzonitrile)palladium(II) chloride serves as a biochemical reagent, facilitating various biological and chemical reactions. Its biological activity is primarily explored through its role as a catalyst in organic synthesis and its potential therapeutic effects.

Antifungal Activity

Research indicates that bis(benzonitrile)palladium(II) chloride exhibits antifungal properties. A study highlighted its efficacy against Candida auris, a pathogen of increasing concern in healthcare settings. The compound was evaluated alongside other palladium derivatives, demonstrating significant antifungal activity, which suggests potential applications in treating fungal infections .

Catalytic Properties

The compound is also noted for its catalytic role in several organic reactions, including:

- Suzuki-Miyaura Coupling : Effective for forming carbon-carbon bonds.

- Heck Reaction : Utilized for the coupling of alkenes with aryl halides.

- Stille Coupling : Facilitates the formation of organostannanes with aryl halides.

These reactions are crucial in synthesizing pharmaceuticals and agrochemicals, showcasing the compound's versatility beyond biological applications .

Study on Antifungal Efficacy

In one notable study, the antifungal activity of bis(benzonitrile)palladium(II) chloride was tested against various strains of Candida. The results indicated that the compound effectively inhibited fungal growth at specific concentrations, suggesting its potential as a therapeutic agent .

Catalytic Applications

A series of experiments demonstrated the compound's effectiveness as a catalyst in the synthesis of alpha-O-glycosides. The palladium complex facilitated stereoselective formation, emphasizing its utility in synthetic organic chemistry .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antifungal Activity | Candida auris | Significant inhibition of fungal growth at varying concentrations |

| Catalytic Reactions | Organic Synthesis | Effective catalyst in Suzuki-Miyaura and Heck reactions |

Eigenschaften

IUPAC Name |

benzonitrile;dichloropalladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNOJTUTEXAZLD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14220-64-5 | |

| Record name | Bis(benzonitrile)dichloropalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14220-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014220645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzonitrilepalladium dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(benzonitrile)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis(benzonitrile)palladium(II) chloride?

A1: Bis(benzonitrile)palladium(II) chloride has the molecular formula C14H10Cl2N2Pd and a molecular weight of 383.59 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize Bis(benzonitrile)palladium(II) chloride?

A2: Researchers frequently employ various spectroscopic techniques to characterize this compound, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, , ] These techniques provide valuable information about the compound's structure, bonding, and electronic properties.

Q3: How stable is Bis(benzonitrile)palladium(II) chloride under various conditions?

A3: The stability of Bis(benzonitrile)palladium(II) chloride can vary depending on the specific conditions. Studies have shown its ability to decompose upon heating in benzene to yield yellow dimers, while in methanol, it forms red dimers. [] This difference in reactivity highlights the influence of solvent environments on the compound's stability.

Q4: What are the main catalytic applications of Bis(benzonitrile)palladium(II) chloride?

A4: Bis(benzonitrile)palladium(II) chloride is a highly effective catalyst in a variety of organic reactions, including:

- Mizoroki-Heck reaction: This reaction involves the coupling of aryl halides or vinyl halides with activated alkenes in the presence of a base, leading to the formation of substituted alkenes. [, ]

- Suzuki coupling: This reaction enables the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryls or substituted alkenes, respectively. []

- Hydration of Aromatic Nitriles: The compound has shown effectiveness in catalyzing the hydration of aromatic nitriles to their corresponding amides in aqueous media under specific conditions. []

- Thiocarbonylation Reactions: Research indicates that Bis(benzonitrile)palladium(II) chloride, in conjunction with specific ligands like Xantphos, can catalyze the thiocarbonylation of various halides (aryl, vinyl, benzyl) to produce thioesters. []

Q5: How does Bis(benzonitrile)palladium(II) chloride function as a catalyst in these reactions?

A5: Although the exact mechanisms may vary depending on the specific reaction, Bis(benzonitrile)palladium(II) chloride typically operates through a catalytic cycle that involves:

- Reductive Elimination: The desired product is formed through the coupling of the two organic groups on the palladium center, regenerating the catalyst. []

Q6: Have computational methods been used to study Bis(benzonitrile)palladium(II) chloride?

A6: While computational studies specifically focusing on Bis(benzonitrile)palladium(II) chloride are limited in the provided research, computational chemistry, including simulations and calculations, plays a crucial role in understanding reaction mechanisms, predicting reactivity, and designing novel catalysts in the field of organometallic chemistry. []

Q7: How do modifications to the structure of Bis(benzonitrile)palladium(II) chloride affect its activity?

A7: Although specific SAR studies are not detailed in the provided research, it is well established that modifying the ligands around the palladium center can significantly influence the catalyst's activity, selectivity, and stability. [, ] Factors like steric hindrance, electronic properties of the ligands, and coordination geometry can all impact the catalytic performance.

Q8: What analytical methods are commonly used to characterize and quantify Bis(benzonitrile)palladium(II) chloride?

A8: In addition to the spectroscopic techniques mentioned earlier, other analytical methods used to characterize and quantify this compound include:

- Elemental analysis (CHN analysis): This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, confirming its composition. [, ]

- X-ray Diffraction (XRD): XRD analysis can be employed to study the crystal structure and phase purity of the compound. [, ]

- Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. []

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): ICP-OES is a technique used to determine the elemental composition of materials, including the palladium content in this case. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.